molecular formula C12H13NO3 B6155408 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one CAS No. 874129-03-0

4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one

Cat. No.: B6155408
CAS No.: 874129-03-0
M. Wt: 219.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one is a chemical compound with a chromenone structure. Chromenones, also known as coumarins, are a class of organic compounds with a wide range of biological activities. This particular compound is characterized by the presence of a hydroxyethylamino group and a methyl group attached to the chromenone core.

Properties

IUPAC Name

4-(2-hydroxyethylamino)-6-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-2-3-11-9(6-8)10(13-4-5-14)7-12(15)16-11/h2-3,6-7,13-14H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHFBCDNXTZXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874129-03-0
Record name 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one typically involves the reaction of 6-methyl-2H-chromen-2-one with 2-aminoethanol. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminoethanol attacks the carbonyl carbon of the chromenone, leading to the formation of the desired product.

Industrial Production Methods

For industrial production, the process can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 4-[(2-oxoethyl)amino]-6-methyl-2H-chromen-2-one.

    Reduction: Formation of 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chroman-2-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Structure and Synthesis

4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one belongs to the coumarin family, characterized by a chromenone ring with a hydroxyethyl amino group. The synthesis of this compound typically involves the reaction of 4-hydroxycoumarin with an appropriate aldehyde and an amine, often catalyzed by biogenic zinc oxide nanoparticles in a solvent-free environment. The general reaction scheme can be summarized as follows:

4 Hydroxycoumarin+Aldehyde+Amine4 2 hydroxyethyl amino 6 methyl 2H chromen 2 one\text{4 Hydroxycoumarin}+\text{Aldehyde}+\text{Amine}\rightarrow \text{4 2 hydroxyethyl amino 6 methyl 2H chromen 2 one}

Selective Antagonism

Research indicates that this compound acts as a selective antagonist for the α1B-adrenoceptor. Its selectivity ratio is approximately 10-15 times greater than that for other subtypes, such as α1A and α1D-adrenoceptors. This selectivity suggests potential therapeutic applications in treating conditions like hypertension and other cardiovascular diseases, where modulation of adrenergic signaling is crucial.

Therapeutic Applications

The unique properties of this compound position it as a candidate for targeted therapies with potentially reduced side effects compared to non-selective adrenergic antagonists. Its applications include:

  • Hypertension Treatment : By selectively blocking α1B-adrenoceptors, this compound may help manage blood pressure effectively.
  • Cardiovascular Disease Management : Its ability to modulate heart rate and vascular tone could be beneficial in treating various cardiovascular conditions.

Comparative Analysis with Related Compounds

The following table summarizes compounds structurally related to this compound, highlighting their notable features:

Compound NameStructureNotable Features
4-HydroxycoumarinStructureParent compound; lacks amino substitution
7-HydroxycoumarinStructureHydroxyl group at position 7; potential for different biological activity
4-(Bis(2-hydroxyethyl)amino)-6-methoxy-2H-chromen-2-oneStructureContains two hydroxyethyl groups; different receptor interaction profile
CoumarinStructureBasic structure; serves as a precursor for many derivatives

Mechanism of Action

The mechanism of action of 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one can be compared with other chromenone derivatives such as:

    4-hydroxy-6-methyl-2H-chromen-2-one: Lacks the hydroxyethylamino group, which may result in different biological activities.

    4-[(2-hydroxyethyl)amino]-2H-chromen-2-one: Lacks the methyl group, which can affect its chemical reactivity and biological properties.

The presence of the hydroxyethylamino group and the methyl group in this compound makes it unique and potentially more versatile in its applications.

Biological Activity

4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, is a compound of significant interest due to its diverse biological activities. Coumarins are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific coumarin derivative, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a chromene core substituted with a hydroxyethylamino group and a methyl group. The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity.

Anticancer Activity

Research indicates that coumarin derivatives exhibit potent anticancer properties. For instance, studies have shown that certain coumarins can induce apoptosis in cancer cells by modulating mitochondrial pathways and regulating Bcl-2 family proteins. Specifically, compounds with similar structures to this compound have been reported to inhibit cell proliferation in various cancer cell lines, including ovarian and breast cancer cells .

Table 1: Summary of Anticancer Activities of Coumarin Derivatives

Compound NameCancer TypeMechanism of ActionReference
4-HydroxycoumarinOvarian Cancer (OVCAR-3)Induces apoptosis via mitochondrial pathways
BHCSkeletal Muscle CancerInhibits myosin ATPase activity

Antimicrobial Activity

Coumarins have also demonstrated antimicrobial effects against various pathogens. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes. For example, some derivatives have shown effectiveness against Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases .

Table 2: Antimicrobial Efficacy of Coumarin Derivatives

Compound NamePathogenMinimum Inhibitory Concentration (MIC)Reference
7aM. tuberculosis< 1 μM
6-MethylcoumarinStaphylococcus aureus0.5 μM

Enzyme Inhibition

Another notable biological activity is the inhibition of various enzymes. For instance, the compound has been studied for its effects on carbonic anhydrases, which are crucial in many physiological processes. The inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and epilepsy .

Table 3: Enzyme Inhibition by Coumarin Derivatives

Compound NameTarget EnzymeInhibition TypeReference
Coumarin-linked TriazolesCarbonic Anhydrase IXCompetitive Inhibition
4-HydroxycoumarinMyosin ATPaseNon-competitive

Case Studies

  • Anticancer Study : A study involving a series of coumarin derivatives showed that specific modifications enhanced their anticancer activity against OVCAR-3 cells. The derivatives induced apoptosis through mitochondrial pathways, suggesting that structural modifications can significantly influence biological outcomes .
  • Antimicrobial Evaluation : Research on a new series of coumarin derivatives demonstrated potent activity against M. tuberculosis, with some compounds exhibiting MIC values lower than standard treatments like isoniazid .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the coumarin ring can enhance biological activity. For example:

  • Hydroxyethylamino Substitution : This group appears to enhance solubility and bioavailability.
  • Methyl Group at C6 : This substitution is crucial for maintaining the compound's stability and enhancing its interaction with target proteins.

Q & A

Basic: What synthetic routes are commonly employed for 4-[(2-hydroxyethyl)amino]-6-methyl-2H-chromen-2-one, and how can purity be optimized?

The compound is synthesized via modifications of Pechmann or Kostanecki-Robinson reactions. A typical procedure involves condensation of substituted phenols with β-keto esters or malonic acid derivatives in the presence of catalysts like phosphorous oxychloride (POCl₃) and ZnCl₂ . Post-synthesis, purification is achieved using column chromatography with gradients of n-hexane/ethyl acetate (e.g., 8:2 ratio) to isolate the product and remove unreacted intermediates or side products. Recrystallization from ethanol or methanol further enhances purity, as evidenced by consistent melting points and single-spot TLC profiles .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., hydroxyethylamino and methyl groups) and aromatic proton environments.
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O–H, ~3200 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verification of molecular ion peaks and fragmentation patterns.
  • Single-crystal X-ray diffraction (SCXRD) : Definitive structural assignment via crystallographic refinement using programs like SHELXL . For example, intermolecular O–H···O interactions in analogous coumarins confirm hydrogen-bonding networks .

Advanced: How can discrepancies in crystallographic data (e.g., polymorphism or twinning) be resolved?

Polymorphism or twinning challenges require:

  • Data Reprocessing : Using SHELXL to refine against high-resolution datasets, adjusting parameters like HKLF 5 for twinned data .
  • Packing Analysis : Tools like Mercury CSD’s Materials Module compare intermolecular interactions (e.g., C–H···O vs. π-π stacking) across polymorphs .
  • Temperature-Dependent Studies : Lowering temperatures (e.g., 123 K) reduces thermal motion artifacts, improving data quality .

Advanced: What strategies improve crystallization success for X-ray studies?

  • Solvent Screening : Use mixed solvents (e.g., DCM/methanol) to optimize crystal growth.
  • Seeding : Introduce microcrystals from prior batches to nucleate growth.
  • Slow Evaporation : Controlled solvent removal at 4°C enhances lattice formation.
  • Additive Screening : Small molecules (e.g., triethylamine) can stabilize hydrogen-bonding networks .

Advanced: How do intermolecular interactions influence solid-state properties, and what computational tools model these effects?

Intermolecular forces (e.g., O–H···O, C–H···π) dictate packing efficiency and stability. Computational approaches include:

  • Mercury CSD : Visualizes void spaces and interaction motifs (e.g., hydrogen-bonding synthons) .
  • Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., 10% O–H···O vs. 25% C–H···O in related structures) .
  • DFT Calculations : Predicts electrostatic potential surfaces to identify reactive sites for functionalization .

Basic: What are common synthetic impurities, and how are they characterized?

Impurities include uncyclized intermediates or regioisomers. Characterization methods:

  • HPLC-MS : Detects low-abundance species via retention time and mass-to-charge ratios.
  • ¹H NMR Titration : Spiking experiments with authentic samples identify contaminant signals.
  • SCXRD : Resolves structural ambiguities caused by stereochemical impurities .

Advanced: How can experimental phasing challenges in X-ray crystallography be addressed?

For low-resolution or weak datasets:

  • SHELXC/D/E Pipeline : Robust for experimental phasing with SAD/MAD data, even at 2.5–3.0 Å resolution .
  • Density Modification : Programs like PARROT in SHELXE improve electron density maps for model building.
  • Fragment Screening : Co-crystallization with heavy atoms (e.g., Br derivatives) enhances phasing power .

Advanced: What methodologies validate the compound’s stability under experimental conditions?

  • Thermogravimetric Analysis (TGA) : Assesses decomposition thresholds (e.g., stability up to 200°C).
  • Solution-State NMR Kinetics : Monitors degradation in DMSO or aqueous buffers over 24–72 hours.
  • Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation rates, critical for fluorescence studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.